4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide - 306290-96-0

4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Catalog Number: EVT-3119467
CAS Number: 306290-96-0
Molecular Formula: C12H14N6O4S
Molecular Weight: 338.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamides. Sulfonamides are a group of organic compounds known for their various biological activities, particularly their historical significance as antibacterial agents. This specific compound has been investigated in the context of tyrosine kinase inhibition, specifically targeting TYK2. []

Mechanism of Action

4-(2-((6-amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide is identified as a starting point for developing TYK2 inhibitors. [] While its precise mechanism is not elaborated upon, it likely functions through competitive inhibition at the ATP-binding site of the TYK2 enzyme.

Applications

The primary application of 4-(2-((6-amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide, based on the provided literature, appears to be in the field of drug discovery, specifically as a starting point for developing more potent and selective TYK2 inhibitors. []

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide

Compound Description: N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide [] is a compound investigated for its antiproliferative activity. It exhibited promising anticancer activity against the HT-29 (human colon cancer), A549 (human lung adenocarcinoma), and MKN45 (human gastric cancer) cell lines.

Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate

Compound Description: Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate [, ] is a compound investigated for its relaxant properties. Research suggests that this compound demonstrates a relaxant effect on isolated rat trachea, primarily through calcium channel blockade [, ].

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivatives

Compound Description: This series of compounds, specifically compound 14l, exhibits selective TYK2 inhibitory activity with an IC50 value of 9 nM []. They demonstrate good functional potency in the JAK/STAT signaling pathway.

Methyl N‐Methyl‐N‐(6-substituted-5-nitropyrimidin-4-yl)glycinates

Compound Description: These compounds [], with variations in the 6-position of the pyrimidine ring, were synthesized and reacted with sodium alkoxides. The reaction products varied based on the substituent at the 6-position, leading to the formation of nitrosopyrimidines, pteridine diones, or purinones.

N-{4-[2-(2-Amino-5,6-dihydro-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}-l-glutamic Acid

Compound Description: This compound [] is a ring-contracted analog of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) and exhibits inhibitory activity against human lymphoblastic leukemia cells (CCRF-CEM) in vitro. It appears to act by inhibiting glycinamide ribonucleotide formyltransferase (GAR FTase), thereby blocking de novo purine biosynthesis.

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

Compound Description: MPC-3100 [] is a purine-based Hsp90 inhibitor with promising anticancer properties. It exhibits good in vitro profiles and a characteristic molecular biomarker signature of Hsp90 inhibition both in vitro and in vivo.

3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives

Compound Description: This series of compounds [] represents a novel class of heterocycles synthesized through the condensation of a brominated pyrimidine derivative with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. The specific biological activities of these compounds were not detailed in the provided abstract.

(R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4 -[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide

Compound Description: This compound [] exhibits potent agonistic activity towards the human β3-adrenergic receptor with excellent selectivity over the β1 and β2 subtypes. It also demonstrates good oral bioavailability in several mammalian species and an extended duration of action.

125I-4-(2-[7-amino-2-{2-furyl}-{1,2,4}triazolo{2,3-a}- {1,3,5}triazin-5-yl-amino]ethyl)phenol (125I-ZM241385)

Compound Description: 125I-ZM241385 [] is a high-affinity antagonist radioligand selective for the A2a adenosine receptor. It exhibits high binding affinity for recombinant canine and native bovine striatal A2a ARs.

6-amino-5-((4-hydroxy-2-oxo-2H-chromen-3-yl)(aryl)methyl)pyrimidine-2,4(1H,3H)-diones

Compound Description: This class of compounds [] represents coumarin-uracil molecular hybrids synthesized through an ultrasound-promoted green protocol. While their specific biological activities weren't detailed, their structure suggests potential pharmaceutical applications.

2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic Acid Derivatives

Compound Description: These derivatives [] are synthesized using alum as a catalyst in an efficient, green chemistry approach. While their specific biological activities were not elaborated upon, their structure suggests potential pharmaceutical relevance.

2-Amino-3-methyl-6-[methyl(phenyl)amino]-5-nitropyrimidin-4(3H)-one

Compound Description: This compound [] exhibits a planar pyrimidinone ring system with polarized electronic structure due to charge separation. It forms hydrogen-bonded sheets in its crystal structure.

((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841)

Compound Description: PF-06700841 [] is a dual inhibitor of TYK2 and JAK1, currently in Phase II clinical development for autoimmune diseases. It exhibits selectivity over JAK2, potentially minimizing hematopoietic side effects.

(4-amino-5-(2-(6-methoxynaphthalen-2-yl)piperidino)-1,2,4-triazole-3-thion (L) Complexes

Compound Description: This series of complexes [] utilizes a triazole-based ligand (L) coordinated with various metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). Their specific biological activities are not detailed in the abstract but are likely influenced by the metal center.

6-amino-5-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(aryl)methyl]-1,3-dimethyl-2,4,6(1H,3H)-pyrimidinediones

Compound Description: This class of compounds [] represents a series of 1,3-dimethyl uracil derivatives linked to a coumarin moiety. Their synthesis involves a Fe3O4@TiO2 nanocomposite-catalyzed condensation reaction, highlighting a green chemistry approach.

4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide

Compound Description: This compound [] features a benzenesulfonamide moiety linked to a chlorinated hydroxybenzylidene group via an ethylamine bridge. Its crystal structure reveals intramolecular hydrogen bonding leading to a planar six-membered ring.

2-(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-2,3-dihydrophthalazine-1,4-diones

Compound Description: This series of compounds [] represents a novel class of heterocycles incorporating triazole and thiadiazine rings within their structure. The one-pot multi-component synthesis highlights an efficient approach to access these compounds.

Compound Description: These complexes [] involve a tripod-type ligand coordinated to a nickel(II) ion, resulting in chiral complexes. The complexes exhibit spontaneous resolution, crystallizing as separate enantiomers.

2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114)

Compound Description: IC87114 [] is a potent and selective inhibitor of the PI3Kδ isoform. It exhibits atropisomerism due to restricted rotation around the bond connecting the quinazolinone core to the o-tolyl group. Both atropisomers display similar PI3Kδ inhibitory activity.

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430)

Compound Description: Both AM-0687 and AM-1430 [] are potent, selective, and orally bioavailable inhibitors of PI3Kδ. They demonstrate efficacy in in vivo models of inflammation, reducing IgG and IgM antibody production.

Ethyl 2-(2-amino-5-ethoxycarbonylthiazol-4-yl)ethanoate derivatives

Compound Description: This class of compounds [] involves substituted ethyl 2-(2-amino-5-ethoxycarbonylthiazol-4-yl)ethanoates. The synthesis focuses on introducing various substituents at the 2-position of the ethanoate group.

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

Compound Description: PF-03716556 [] is a potent and selective antagonist of the gastric H+,K+-ATPase, making it a potential therapeutic for gastroesophageal reflux disease. It demonstrates a rapid onset of action and superior potency compared to existing acid pump antagonists.

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

Compound Description: SR 121787 [] acts as a prodrug, converting in vivo to its active diacid metabolite SR 121566, which is a potent non-peptide antagonist of the platelet fibrinogen receptor GpIIb-IIIa. It demonstrates long-acting antithrombotic effects.

6-amino-5-hydroxypyridazin-3(2H)-ones

Compound Description: This class of compounds [] features a pyridazinone core with an amino group at the 6-position and a hydroxyl group at the 5-position. They are synthesized through a multi-step process involving condensation, acylation, and cyclization reactions.

5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol derivatives

Compound Description: These derivatives [] represent a series of bi-heterocyclic compounds featuring both thiazole and oxadiazole rings. They were synthesized and evaluated for their inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase.

2, 2-dimethyltrimethylene 3-alkoxycarbonyl-4-aryl-1, 4-dihydro-2, 6-dimethyl-5-pyridinephosphonates

Compound Description: These compounds [] represent a class of 1,4-dihydropyridine derivatives investigated for their calcium-antagonist and antihypertensive activities. The research focused on modifying the 3-carboxylic-ester substituent to optimize these activities.

5-Chloro-4-(2-imidazolin-2-ylamino)-2,1,3-benzothiadiazole (DS103–282)

Compound Description: DS103–282 [] is a centrally acting muscle relaxant that selectively depresses polysynaptic reflexes in cats. It is suggested to act on the terminals of excitatory interneurons in the spinal cord.

Compound Description: This compound [] and its Ni(II), Cu(II), and Zn(II) complexes were synthesized and evaluated for their antimicrobial and anthelmintic activities. The presence of the metal ions enhanced the inhibitory effects against various bacterial and fungal strains.

(3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204)

Compound Description: NLX-204 [] acts as a biased agonist of the serotonin 5-HT1A receptor, preferentially activating the ERK1/2 phosphorylation pathway. It exhibits high affinity for 5-HT1A receptors and demonstrates robust antidepressant-like activity in preclinical models.

Properties

CAS Number

306290-96-0

Product Name

4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide

IUPAC Name

4-[2-[(6-amino-5-nitropyrimidin-4-yl)amino]ethyl]benzenesulfonamide

Molecular Formula

C12H14N6O4S

Molecular Weight

338.34

InChI

InChI=1S/C12H14N6O4S/c13-11-10(18(19)20)12(17-7-16-11)15-6-5-8-1-3-9(4-2-8)23(14,21)22/h1-4,7H,5-6H2,(H2,14,21,22)(H3,13,15,16,17)

InChI Key

KJVGEPYHXUSWQS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNC2=NC=NC(=C2[N+](=O)[O-])N)S(=O)(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.